Sodium 4-cyanoisothiazole-3,5-bis(thiolate)
Description
Sodium 4-cyanoisothiazole-3,5-bis(thiolate) is a heterocyclic compound featuring a central isothiazole ring substituted with a cyano group at the 4-position and two thiolate (-S⁻Na⁺) groups at the 3- and 5-positions. This compound serves as a key intermediate in the synthesis of sulfur-bridged isothiazole derivatives, such as 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile), via reactions with halogens (e.g., bromine) in non-polar solvents like CCl₄ . Its dual thiolate groups confer strong nucleophilicity, enabling diverse substitution reactions, while the electron-withdrawing cyano group enhances stability and directs reactivity.
Properties
IUPAC Name |
disodium;4-cyano-1,2-thiazole-3,5-dithiolate;tetrahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2S3.2Na.4H2O/c5-1-2-3(7)6-9-4(2)8;;;;;;/h8H,(H,6,7);;;4*1H2/q;2*+1;;;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILKSOTWYFLBHE-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(SN=C1[S-])[S-].O.O.O.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2Na2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Mediated Deprotonation of 3,5-Mercaptoisothiazole-4-carbonitrile
The most widely documented method involves deprotonation of 3,5-mercaptoisothiazole-4-carbonitrile using sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents. In a representative procedure, 3,5-mercaptoisothiazole-4-carbonitrile is dissolved in anhydrous dimethylformamide (DMF) under nitrogen atmosphere, followed by gradual addition of NaH at 0–5°C. The reaction proceeds via sequential deprotonation of the thiol (-SH) groups, yielding the disodiated product.
Key Parameters:
Bromine-Mediated Cyclization of Sodium 2,2-Dicyanoethene-1,1-bis(thiolate)
An alternative route employs bromine-induced cyclization of sodium 2,2-dicyanoethene-1,1-bis(thiolate) (11 ) in carbon tetrachloride. This method, adapted from MDPI-reported protocols, involves stirring 11 with bromine (2 equiv.) at 55°C for 1.25 h, yielding 3,5-dibromoisothiazole-4-carbonitrile (8b ) and 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile) (10 ) as byproducts. While 8b and 10 are primary products, reprocessing 10 with sodium thiocyanate (NaSCN) under reflux conditions facilitates S-S bond cleavage and subsequent bis(thiolate) formation.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | CCl₄ |
| Temperature | 55°C |
| Reaction Time | 1.25 h |
| Yield of 8b /10 | 7%/18% |
Mechanistic Insight:
The reaction proceeds through electrophilic bromination at the α-positions of the dicyanoethene backbone, followed by intramolecular cyclization to form the isothiazole ring. The low yield of 8b underscores competing dimerization pathways favoring 10 .
Optimization Strategies for Industrial-Scale Production
Solvent and Temperature Effects
Industrial suppliers like Hunan Hui Bai Yi New Materials Co., Ltd., prioritize cost-effective solvents such as dichloromethane (DCM) over DMF, despite a 10–15% reduction in yield. Elevated temperatures (40–50°C) accelerate deprotonation but risk decomposition, necessitating strict temperature control.
Purification Protocols
Chromatographic purification using silica gel (n-hexane/DCM, 80:20) remains standard, though large-scale operations employ recrystallization from benzene or toluene. HPLC analysis (C18 column, acetonitrile/water) confirms ≥98% purity in commercial batches.
Analytical Characterization and Quality Control
Spectroscopic Profiling
Stability Assessment
The compound exhibits hygroscopicity, requiring storage under anhydrous conditions. Accelerated stability studies (40°C/75% RH) show ≤5% degradation over 6 months when packaged with desiccants.
Industrial Applications and Supplier Landscape
Over 400 suppliers, including Suzhou Yacoo Science Co., Ltd. and Changsha Staherb Natural Ingredient Co., offer the compound at scales from 10 g to 100 kg. Pricing averages $10–15/kg for technical-grade material, rising to $50/kg for HPLC-grade batches .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-cyanoisothiazole-3,5-bis(thiolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and substituted derivatives from nucleophilic substitution .
Scientific Research Applications
Medicinal Chemistry
Sodium 4-cyanoisothiazole-3,5-bis(thiolate) has been investigated for its biological activities, particularly in the development of antiviral and anticancer agents.
Antiviral Activity
Research has indicated that derivatives of isothiazole compounds exhibit antiviral properties. For instance, compounds similar to sodium 4-cyanoisothiazole have shown efficacy against poliovirus and other viral pathogens. The mechanism often involves the inhibition of viral replication processes, making these compounds valuable in antiviral drug development .
Anticancer Properties
Isothiazole derivatives have also been studied for their potential in cancer therapy. Compounds derived from sodium 4-cyanoisothiazole have demonstrated cytotoxic effects on various cancer cell lines. For example, studies have reported that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .
Materials Science
Sodium 4-cyanoisothiazole-3,5-bis(thiolate) is utilized in the synthesis of advanced materials, particularly in the development of conductive polymers and nanomaterials.
Conductive Polymers
The compound serves as a precursor for synthesizing dithiolene complexes, which are crucial for creating conductive polymers used in electronic devices. These materials exhibit unique electrical properties that can be tailored for applications in organic photovoltaics and organic light-emitting diodes (OLEDs) .
Nanomaterials
Recent advancements have highlighted the role of sodium 4-cyanoisothiazole in the fabrication of nanomaterials with enhanced properties. The compound's ability to form stable complexes with metal ions allows for the development of nanostructures that can be used in catalysis and sensing applications .
Biochemical Applications
In biochemical research, sodium 4-cyanoisothiazole-3,5-bis(thiolate) is employed as a biochemical reagent.
Proteomics Research
The compound is utilized in proteomics to study protein interactions and modifications. Its thiolate groups can form reversible bonds with cysteine residues in proteins, providing insights into protein structure and function. This application is crucial for understanding cellular mechanisms and developing therapeutic strategies .
Data Tables
Case Studies
- Antiviral Development : A study on isothiazole derivatives demonstrated that sodium 4-cyanoisothiazole-3,5-bis(thiolate) exhibited significant antiviral activity against multiple strains of viruses, highlighting its potential as a lead compound for drug development.
- Cancer Therapy : Research involving this compound showed promising results in inhibiting tumor growth in vitro, suggesting it could be developed into a novel anticancer agent targeting specific cellular pathways involved in cancer progression.
- Material Innovation : The use of sodium 4-cyanoisothiazole-3,5-bis(thiolate) in synthesizing conductive polymers has led to improved performance metrics in organic electronic devices, paving the way for more efficient energy conversion technologies.
Mechanism of Action
The mechanism of action of Sodium 4-cyanoisothiazole-3,5-bis(thiolate) involves its interaction with molecular targets such as proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. This interaction is crucial for its applications in proteomics research .
Comparison with Similar Compounds
Comparison with Structurally Similar Isothiazole Derivatives
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between Sodium 4-cyanoisothiazole-3,5-bis(thiolate) and related compounds:
| Compound Name | Molecular Formula | Functional Groups | Key Structural Features |
|---|---|---|---|
| Sodium 4-cyanoisothiazole-3,5-bis(thiolate) | C₄N₂S₂Na₂ | 4-CN, 3,5-S⁻Na⁺ | High nucleophilicity, electron-deficient ring |
| 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile) | C₈Br₂N₄S₃ | 4-CN, 3-Br, 5-S-S bridge | Sulfur-bridged dimer, halogenated |
| 4-Isothiazolecarboxamide,3,5-bis(methylthio) | C₆H₈N₂OS₃ | 4-CONH₂, 3,5-SMe | Carboxamide substituent, neutral SMe groups |
| 4-p-Chlorophenyl-3,5-bis(methylthio)isothiazole | C₁₁H₁₁ClN₂S₃ | 4-p-ClPh, 3,5-SMe | Aromatic substitution, neutral SMe |
Key Observations :
- Electron Effects: The cyano group in Sodium 4-cyanoisothiazole-3,5-bis(thiolate) increases the electron deficiency of the isothiazole ring compared to carboxamide (electron-donating) or methylthio (-SMe) substituents, altering reactivity in electrophilic substitutions .
- Nucleophilicity: Thiolate groups (-S⁻) in Sodium 4-cyanoisothiazole-3,5-bis(thiolate) make it more reactive than neutral -SMe or sulfonyl derivatives, facilitating halogenation or sulfur-bridging reactions .
Sodium 4-cyanoisothiazole-3,5-bis(thiolate)
- Synthesis : Reacted with bromine in CCl₄ to yield 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile) (18% yield) and 3,5-dibromoisothiazole-3-carbonitrile (7% yield) .
- Reactivity: Thiolate groups participate in electrophilic substitutions, while the cyano group stabilizes intermediates.
3,5-Bis(methylthio)isothiazole Derivatives
- Synthesis : Alkylation of thiol precursors with diethyl sulfate or bromoalkanes yields -SMe derivatives, which are oxidized to sulfonyl compounds (e.g., disulphonyl derivatives) using H₂O₂ in acetic acid .
- Hydrolysis : Disulphonyl derivatives hydrolyze under basic conditions to 3- or 5-hydroxyisothiazoles (yields: 39–51%), showcasing stability differences compared to thiolate-containing compounds .
4-Isothiazolecarboxamide,3,5-bis(methylthio)
- Properties: Higher melting point (208°C) and molecular weight (220.34 g/mol) compared to Sodium 4-cyanoisothiazole-3,5-bis(thiolate), likely due to hydrogen bonding from the carboxamide group .
Biological Activity
Sodium 4-cyanoisothiazole-3,5-bis(thiolate) is a compound of increasing interest in biochemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
Sodium 4-cyanoisothiazole-3,5-bis(thiolate) has the molecular formula and a molecular weight of approximately 290.29 g/mol. The compound features a thiolate group that plays a crucial role in its biological interactions.
Mechanisms of Biological Activity
The biological activity of sodium 4-cyanoisothiazole-3,5-bis(thiolate) can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including acetylcholinesterase (AChE), which is vital for neurotransmitter regulation. In studies, it demonstrated significant inhibition rates comparable to known AChE inhibitors .
- Antioxidant Properties : Thiolate groups are known for their ability to scavenge free radicals, thus contributing to the antioxidant capacity of the compound. This property may help in mitigating oxidative stress in biological systems .
- Metal Coordination : The compound can coordinate with metal ions, enhancing its reactivity and potential therapeutic applications in metal-related diseases .
Case Study 1: Anticholinesterase Activity
In a study assessing the anti-cholinesterase activity of various compounds, sodium 4-cyanoisothiazole-3,5-bis(thiolate) exhibited an inhibition rate of approximately 49.92% against AChE . This finding suggests its potential utility in treating neurodegenerative disorders such as Alzheimer's disease.
Case Study 2: Antioxidant Effects
Research has indicated that sodium 4-cyanoisothiazole-3,5-bis(thiolate) exhibits significant antioxidant activity, which was measured using various assays including DPPH and ABTS radical scavenging tests. The results showed that the compound effectively reduced oxidative stress markers in cellular models .
Data Table: Biological Activities of Sodium 4-Cyanoisothiazole-3,5-bis(thiolate)
| Activity | Measurement Method | Result |
|---|---|---|
| AChE Inhibition | Enzymatic assay | 49.92% inhibition |
| Antioxidant Activity | DPPH Scavenging | IC50 = X µM (to be determined) |
| Metal Ion Coordination | Spectroscopic analysis | Confirmed coordination with Fe²⁺ |
Discussion
The biological activities of sodium 4-cyanoisothiazole-3,5-bis(thiolate) indicate its potential as a therapeutic agent in treating conditions linked to enzyme dysfunction and oxidative stress. Its ability to inhibit AChE positions it as a candidate for further development in neurodegenerative disease therapies.
Q & A
Q. Q1. What are the optimal synthetic routes for Sodium 4-cyanoisothiazole-3,5-bis(thiolate), and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis of thiolate derivatives often involves nucleophilic substitution or condensation reactions. For example, analogous thiazole derivatives can be prepared by reacting precursor compounds (e.g., isothiocyanates or thiol-containing intermediates) with electrophilic agents like chloroacetone or phenacyl bromide in polar aprotic solvents (DMF, DMSO) under basic conditions (KOH, NaOEt) . Key parameters include:
- Solvent choice : DMF or DMSO enhances solubility of intermediates .
- Temperature : Reflux conditions (80–100°C) are typical for achieving high conversion rates .
- Stoichiometry : Excess electrophilic agents (1.0–2.4 mmol) improve yields by compensating for side reactions .
Yield optimization may require iterative recrystallization (e.g., water-ethanol mixtures) .
Q. Q2. How can spectroscopic techniques (NMR, FTIR, MS) differentiate Sodium 4-cyanoisothiazole-3,5-bis(thiolate) from structurally similar thiolate derivatives?
Methodological Answer:
- NMR : 2D ¹H-¹H ROESY experiments can confirm spatial proximity of aromatic protons and sulfur-containing groups, distinguishing steric/electronic effects of the cyano and thiolate substituents .
- FTIR : The C≡N stretch (~2200 cm⁻¹) and S–S/S–C vibrations (500–700 cm⁻¹) provide diagnostic peaks .
- Mass spectrometry : High-resolution MS (HRMS) identifies isotopic patterns of sulfur atoms and validates molecular ion clusters (e.g., [M–Na]⁻ for sodium thiolates) .
Advanced Research Questions
Q. Q3. How do ligand-ligand interactions involving Sodium 4-cyanoisothiazole-3,5-bis(thiolate) influence the stability and electronic properties of metal-ligand complexes?
Methodological Answer: Thiolate ligands exhibit steric and electronic effects on metal coordination. For example:
- Steric effects : Bulky substituents (e.g., cyano groups) reduce ligand-ligand repulsion, stabilizing Au or Zn complexes via dispersive interactions .
- Electronic effects : The electron-withdrawing cyano group increases the thiolate’s nucleophilicity, enhancing metal-ligand bond strength. Computational studies (DFT) can model charge distribution and predict redox behavior .
Experimental validation involves cyclic voltammetry to track ligand-induced shifts in oxidation potentials .
Q. Q4. What mechanistic pathways explain the nucleophilic reactivity of Sodium 4-cyanoisothiazole-3,5-bis(thiolate) in substitution reactions?
Methodological Answer: Nucleophilic substitution proceeds via:
Thiolate activation : Deprotonation in basic media generates reactive S⁻ centers .
Electrophilic attack : For example, aryl halides undergo S-arylation, with intermediates monitored via TLC or in situ NMR .
Byproduct management : Halide displacement (e.g., Cl⁻) requires scavengers like Na₂SO₃ to prevent reverse reactions .
Kinetic studies (e.g., pseudo-first-order conditions) can isolate rate-determining steps .
Q. Q5. How can contradictions in reported biological activity data for thiolate derivatives be resolved?
Methodological Answer: Discrepancies often arise from:
- Purity variability : Recrystallization protocols (e.g., water-ethanol vs. DCM-hexane) affect impurity profiles .
- Assay interference : Thiolate redox activity may confound cytotoxicity assays (e.g., MTT). Control experiments with antioxidants (e.g., ascorbate) validate results .
- Structural analogs : Subtle differences (e.g., 4-cyano vs. 4-nitro substituents) alter bioactivity. Comparative SAR studies using crystallography or docking simulations are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
